

The Versatility of 3,3-Diethoxypropanenitrile in the Synthesis of Key Heterocyclic Scaffolds

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Compound of Interest

Compound Name: 3,3-Diethoxypropanenitrile

Cat. No.: B144306

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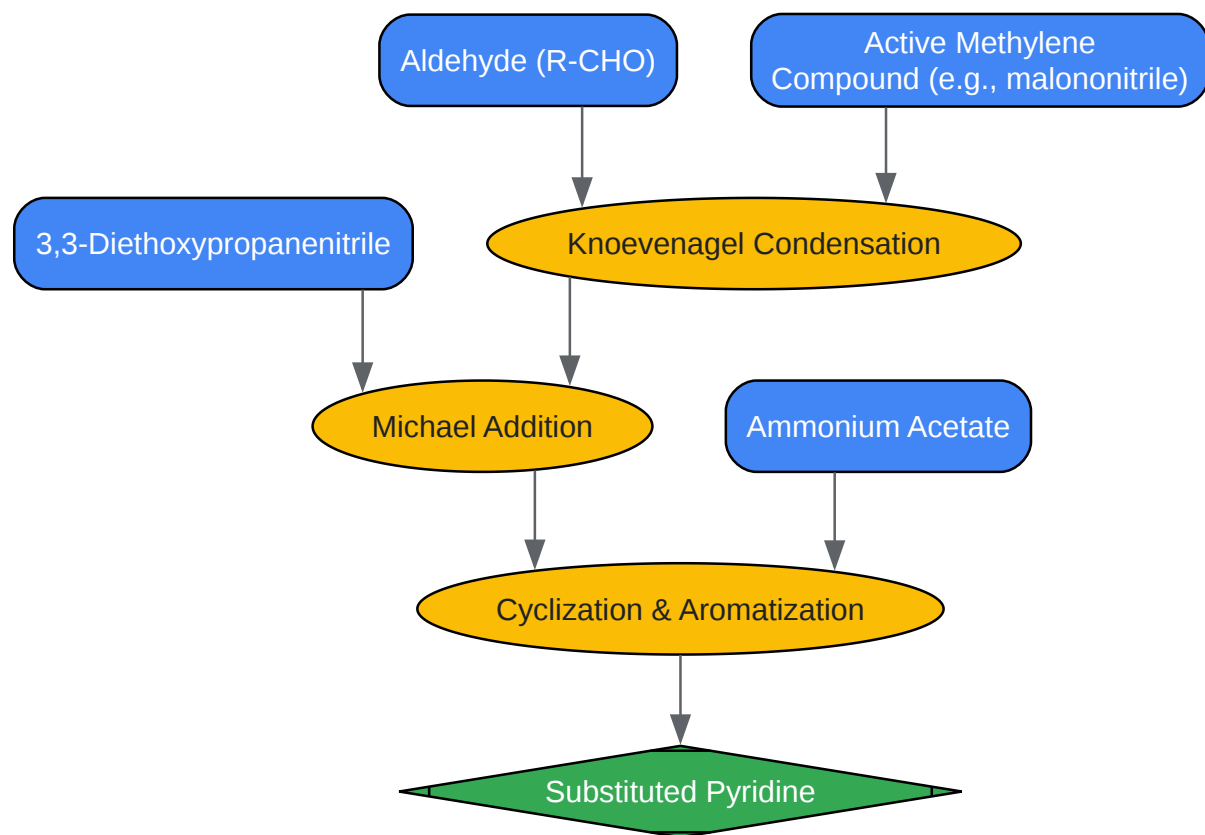
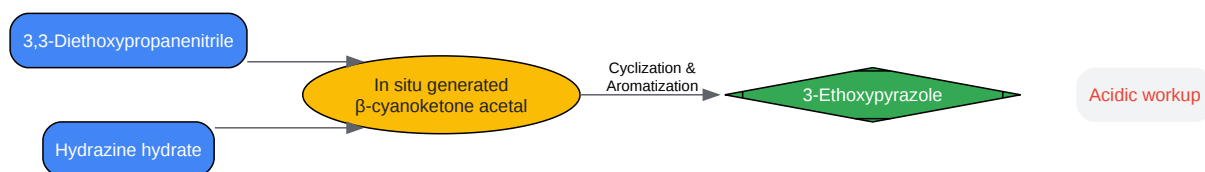
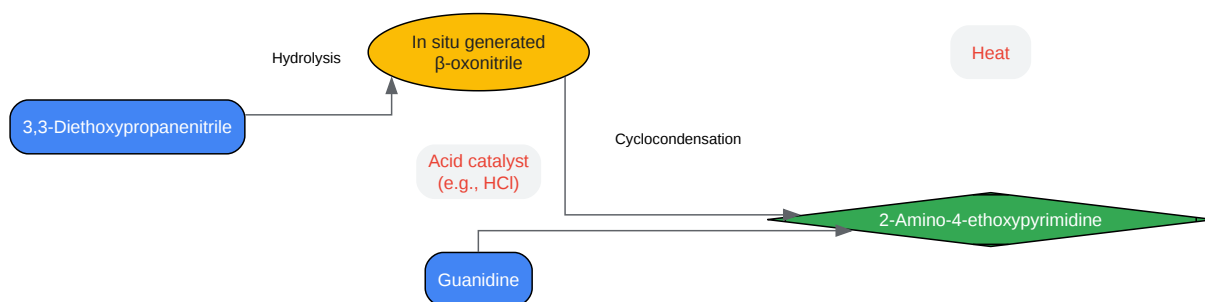
Application Note

Introduction: **3,3-Diethoxypropanenitrile**, a stable and versatile building block, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its latent 1,3-dicarbonyl functionality, unmasked under acidic conditions, allows for controlled cyclization reactions with various nucleophiles. This document provides detailed protocols and application notes for the synthesis of pyrimidines, pyrazoles, and pyridines, which are core structures in numerous pharmaceuticals and agrochemicals. The methodologies presented are aimed at researchers and professionals in drug development and organic synthesis.

Synthesis of 2-Amino-4-ethoxypyrimidine

The reaction of **3,3-diethoxypropanenitrile** with guanidine is a direct and efficient method for the preparation of 2-aminopyrimidine derivatives. The acidic hydrolysis of the diethyl acetal in situ generates a β -cyanoketone equivalent, which readily undergoes cyclocondensation with guanidine.

Reaction Pathway:



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